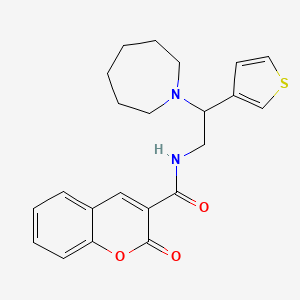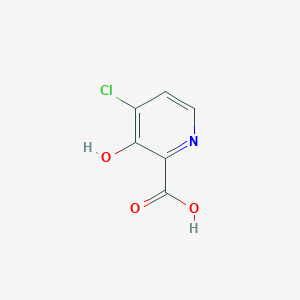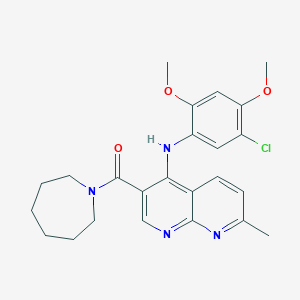
Azepan-1-yl(4-((5-chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Azepan-1-yl(4-((5-chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is a useful research compound. Its molecular formula is C24H27ClN4O3 and its molecular weight is 454.96. The purity is usually 95%.
The exact mass of the compound Azepan-1-yl(4-((5-chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Azepan-1-yl(4-((5-chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-yl(4-((5-chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analysis and Detection of Designer Drugs
A study by Nakajima et al. (2012) focuses on the analysis of azepane isomers of AM-2233 and AM-1220, identifying new compounds in the Tokyo area. The research highlights the application of chromatography and mass spectrometry techniques for the identification and quantitation of novel compounds in unregulated drugs, demonstrating the importance of analytical chemistry in monitoring and identifying new psychoactive substances (Nakajima et al., 2012).
Luminescence Switching
Wen et al. (2021) designed a pure organic donor-acceptor molecule demonstrating luminescence switching between delayed fluorescence and room-temperature phosphorescence. This study illustrates the potential of certain chemical structures in developing materials with adjustable luminescent properties for applications in organic electronics and photonics (Wen et al., 2021).
Thermally Stable Polyamides
Research by Mehdipour‐Ataei et al. (2005) on naphthalene-ring containing diamines and resulting polyamides demonstrates the synthesis of novel polyamides with good solubility and thermal stability, indicating their potential use in high-performance materials and engineering applications (Mehdipour‐Ataei et al., 2005).
Anticancer Activity of Naphthyridine Derivatives
A study by Kong et al. (2018) investigates a novel naphthyridine derivative's anticancer activity in human melanoma cells, suggesting the importance of such compounds in developing new therapeutic agents for cancer treatment (Kong et al., 2018).
Synthesis and Antiviral Activity
Demchenko et al. (2019) synthesized and studied the antiviral activity of diazacyclopenta[cd]azulene derivatives, indicating the potential of such compounds in the development of new antiviral drugs (Demchenko et al., 2019).
properties
IUPAC Name |
azepan-1-yl-[4-(5-chloro-2,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c1-15-8-9-16-22(28-19-12-18(25)20(31-2)13-21(19)32-3)17(14-26-23(16)27-15)24(30)29-10-6-4-5-7-11-29/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJCIAXEDIDENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3OC)OC)Cl)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(4-((5-chloro-2,4-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

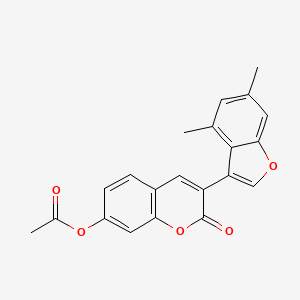
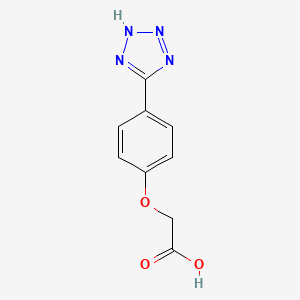

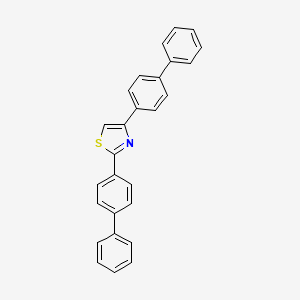
![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2883340.png)
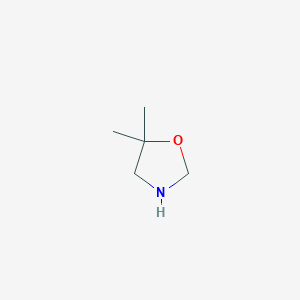
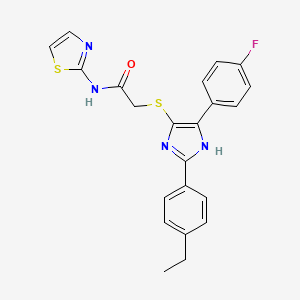

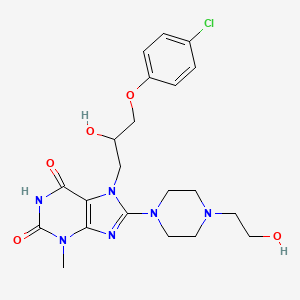
![1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2883347.png)

